3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H12FN3O3S and its molecular weight is 297.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of sulfonamide derivatives, including compounds similar to "3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide," involves microwave irradiation methods that offer efficient routes to these compounds. These methods have been applied to create a wide range of sulfonamide derivatives, demonstrating their versatility in medicinal chemistry for drug design and development (Gul et al., 2016). Similarly, novel methods for constructing substituted and spiro compounds highlight the importance of fluorine in increasing molecular selectivity and activity, showcasing the role of fluorination in enhancing the pharmacological properties of therapeutic agents (Liu et al., 2000).
Biological Evaluation and Potential Therapeutic Applications
Sulfonamide derivatives have been extensively studied for their inhibitory effects on enzymes like carbonic anhydrase, showcasing their potential in treating conditions like glaucoma, edema, and epilepsy. The potent inhibitory effects of these compounds against various isozymes of carbonic anhydrase highlight their therapeutic potential (Gul et al., 2016). Additionally, fluorinated derivatives have been explored for their hypoglycemic (antidiabetic) activities, indicating the role of fluorination in developing new antidiabetic agents (Faidallah et al., 2016).
Moreover, novel pyridazinone derivatives bearing benzenesulfonamide moieties have shown remarkable anticancer activity against various human cancer cell lines, suggesting their potential as lead compounds for developing new anticancer agents (Rathish et al., 2012). This highlights the importance of structural modifications, such as the introduction of fluorine atoms, in enhancing the selectivity and efficacy of potential therapeutic agents.
Properties
IUPAC Name |
3-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c13-10-3-1-4-11(9-10)20(18,19)15-7-8-16-12(17)5-2-6-14-16/h1-6,9,15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDKSCZJGAZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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